1-(2-Aminocyclohexyl)ethan-1-one hydrochloride

Chiral building block Peptide nucleic acid Diastereoselective synthesis

Researchers requiring conformationally constrained heterocyclic scaffolds often face limited access to cis-1,2-aminoketone building blocks. This (1R,2S)-configured amino ketone HCl salt provides a direct solution: • Enables intramolecular condensation to tetrahydroindoles and octahydroquinolines-geometrically inaccessible from 1,4-substituted analogs. • Defined cis stereochemistry ensures diastereoselective outcomes; the trans isomer yields fundamentally different products. • Dual amine/ketone functionality reduces synthetic steps for bifunctional probes via orthogonal derivatization. • Hydrochloride salt permits aqueous-phase reactions without pre-neutralization.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
Cat. No. B13252434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminocyclohexyl)ethan-1-one hydrochloride
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCC1N.Cl
InChIInChI=1S/C8H15NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h7-8H,2-5,9H2,1H3;1H
InChIKeyYCBNPUFQKMFTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminocyclohexyl)ethan-1-one HCl: Structural Identity & Forms


1-(2-Aminocyclohexyl)ethan-1-one hydrochloride (CAS 1955494-52-6) is a cis-configured amino ketone building block with molecular formula C₈H₁₆ClNO and molecular weight 177.67 g/mol . The Sigma-Aldrich AldrichCPR product PH016419 supplies this compound as the defined (1R,2S) stereoisomer, establishing its identity as a single, well-characterized enantiomeric pair with the amine and acetyl groups in a cis relationship on the cyclohexane ring . The compound is classified as an AldrichCPR unique chemical provided to early discovery researchers, with a purity specification of 95% and GHS hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The free base form (CAS 1314972-95-6) has a predicted pKa of 9.23±0.70 and a predicted boiling point of 222.7±33.0 °C .

Chiral amino ketone building block with defined cis (1R,2S) stereochemistry
Hydrochloride salt format for aqueous-phase synthesis and assay preparation
Unique early discovery research chemical (AldrichCPR) for stereochemically controlled synthetic workflows

Why 1-(2-Aminocyclohexyl)ethan-1-one HCl Cannot Be Substituted


Aminocyclohexyl ethanone building blocks differ critically in three structural dimensions that directly determine downstream synthetic utility: substitution position (1,2- vs. 1,4- vs. 1,1-), relative stereochemistry (cis vs. trans), and salt form (hydrochloride vs. free base). The 1,2-substitution pattern places the nucleophilic amine and the electrophilic ketone in an ortho relationship, enabling intramolecular cyclization pathways to fused bicyclic heterocycles that are geometrically inaccessible to the 1,4-substituted analog (CAS 879876-86-5) . The cis (1R,2S) stereochemistry of the Sigma-Aldrich PH016419 product defines a specific spatial orientation of the amine and acetyl groups that governs the diastereoselectivity of subsequent reactions; the trans (1R,2R) isomer (CAS 413614-34-3) would produce entirely different diastereomeric products . The hydrochloride salt form additionally confers aqueous solubility and handling advantages over the free base, which is essential for aqueous-phase reactions and biological assay preparation .

Regiochemistry mismatch
1,2-ortho amino-ketone arrangement enables intramolecular cyclizations not possible with 1,4-analogs; substitution would block key fused heterocycle routes.
Stereochemistry mismatch
cis (1R,2S) configuration directs diastereoselective outcomes; trans (1R,2R) isomer yields different diastereomeric products and scaffold preorganization.
Salt form mismatch
Free base form may require additional neutralization for aqueous reactions; HCl salt provides direct handling advantages in protic solvent systems.

Differentiation Evidence for 1-(2-Aminocyclohexyl)ethan-1-one HCl


Cis Stereochemistry for PNA Scaffold Assembly

The (1R,2S) cis-configured aminocyclohexyl framework has been specifically employed as a conformationally preorganized scaffold in peptide nucleic acid (PNA) analogues for DNA/RNA recognition, as demonstrated by Govindaraju et al. (J. Org. Chem. 2004) [1]. The cis relationship between the amine and the substituent at position 1 forces a specific spatial orientation that preorganizes the PNA backbone for target binding. In contrast, the trans (1R,2R) isomer (CAS 413614-34-3), which has an identical calculated boiling point of 222.7±33.0°C , would orient the amine in the opposite direction relative to the ethanone group, yielding an entirely different conformational profile and rendering it unsuitable as a direct replacement in stereochemically defined synthetic sequences.

Stereochemical Application
Class-level inference
(1R,2S) cis scaffold validated in PNA analogue synthesis for DNA/RNA recognition (Govindaraju et al., JOC 2004)
Supports stereochemically defined scaffold selection
No direct head-to-head comparison data; based on published PNA application
Chiral building block Peptide nucleic acid Diastereoselective synthesis

1,2-Regiochemistry in Ortho-Fused Heterocycles

The 1,2-substitution pattern of 1-(2-aminocyclohexyl)ethan-1-one hydrochloride places the nucleophilic amine adjacent to the electrophilic ketone-bearing carbon on the cyclohexane ring. This ortho relationship enables intramolecular condensation and cyclization pathways to form fused bicyclic systems such as tetrahydroindoles and octahydroquinolines that are geometrically impossible for the 1,4-substituted analog (CAS 879876-86-5) . The 1,4-isomer has a reported melting point of 125 °C for the free base , while the 1,2-isomer free base has a predicted pKa of 9.23±0.70 and LogP of 1.5147 , values that govern its reactivity and solubility in different synthetic contexts.

Regiochemical Reactivity
Class-level inference
1,2-ortho substitution enables intramolecular cyclization to fused bicycles (tetrahydroindoles, octahydroquinolines) not accessible to 1,4-isomer
Unique ortho-fused heterocycle synthesis fit
Predicted pKa 9.23±0.70, LogP 1.5147 for free base; 1,4-isomer m.p. 125 °C
Heterocyclic synthesis Regiochemical control Intramolecular cyclization

HCl Salt: Aqueous Solubility and Stability

1-(2-Aminocyclohexyl)ethan-1-one hydrochloride (CAS 1955494-52-6) is supplied as the hydrochloride salt with a molecular weight of 177.67 g/mol , compared to the free base (CAS 1314972-95-6) molecular weight of 141.21 g/mol . The hydrochloride salt form is generally recognized to confer enhanced aqueous solubility relative to the free amine base for aminocyclohexyl compounds, a principle documented for structurally related aminocyclohexyl hydrochlorides that are described as having improved water solubility compared to their free base counterparts . The Sigma-Aldrich product PH016419 is supplied as a solid , and the Leyan listing confirms a LogP of 1.5147 , indicating moderate lipophilicity that is offset by the salt form for aqueous applications.

Salt Form Property
Supporting evidence
Hydrochloride salt enhances aqueous solubility vs free base (general principle for amine-containing compounds)
Aqueous-phase reaction and assay preparation support
No direct experimental solubility comparison available for this specific compound
Salt form selection Aqueous solubility Biological assay preparation

GHS Safety Profile for Lab Handling

The Sigma-Aldrich AldrichCPR product PH016419 carries specific GHS hazard classifications: Acute Tox. 4 Oral, Eye Irrit. 2 (H319), and Skin Irrit. 2 (H315), with a Signal Word of 'Warning' . These classifications are consistent with the GHS labeling reported by MT Chemtech, which assigns H315 (100%: Causes skin irritation) and H319 (100%: Causes serious eye irritation) [1]. The compound is assigned to Storage Class Code 11 (Combustible Solids) and Water Hazard Class WGK 3 . In contrast, the structurally related but positionally isomeric 1-(1-aminocyclohexyl)ethanone hydrochloride (CAS 859182-94-8) is listed under a different PubChem CID (53444554) [2], and its specific GHS profile may differ due to the altered steric and electronic environment of the amine group.

GHS Safety Profile
Specification review
Acute Tox. 4 Oral, Eye Irrit. 2 (H319), Skin Irrit. 2 (H315), Warning
Informs lab handling and PPE selection
Storage Class 11, WGK 3; comparator isomer safety data unavailable
Laboratory safety Chemical handling GHS classification

1-(2-Aminocyclohexyl)ethan-1-one HCl: Application Scenarios


Intramolecular Cyclization for Fused Heterocycles

The 1,2-ortho relationship between the amine and ketone groups in 1-(2-aminocyclohexyl)ethan-1-one hydrochloride directly enables intramolecular condensation to form fused bicyclic heterocycles such as tetrahydroindoles and octahydroquinolines. This cyclization pathway is geometrically inaccessible to the 1,4-substituted analog (CAS 879876-86-5) and represents a core synthetic disconnection for medicinal chemistry programs targeting conformationally constrained heterocyclic scaffolds . The hydrochloride salt form allows the reaction to be conducted in aqueous or protic solvent systems without prior neutralization.

Chiral Scaffold for Preorganized PNA Analogues

The (1R,2S) cis-configured aminocyclohexyl framework has published precedent as a conformationally preorganized scaffold in PNA analogues designed for DNA and RNA recognition [1]. The defined stereochemistry ensures that the aminocyclohexyl moiety imposes a specific backbone preorganization that enhances target binding affinity. Researchers developing modified oligonucleotide mimetics requiring rigid chiral scaffolds should select the (1R,2S) isomer specifically, as the trans (1R,2R) isomer would produce a fundamentally different conformational outcome.

Aminocyclohexyl Ether Ion Channel Modulators

The aminocyclohexyl ethanone framework is structurally related to key intermediates in the synthesis of aminocyclohexyl ether compounds, a class extensively investigated as ion channel blockers and antiarrhythmic agents, as documented in patents assigned to Cardiome Pharma (e.g., US 8,344,162 and US 9,115,081) [2]. The 1-(2-aminocyclohexyl)ethan-1-one scaffold serves as a precursor for reductive amination and etherification sequences leading to trans-(1R,2R)-aminocyclohexyl ether pharmacophores, with the cis (1R,2S) starting material providing stereochemical control over the final product configuration.

Aqueous Bioconjugation and Probe Synthesis

The hydrochloride salt form, combined with the moderate LogP of 1.5147, makes 1-(2-aminocyclohexyl)ethan-1-one hydrochloride suitable for aqueous-phase bioconjugation reactions . The primary amine serves as a reactive handle for NHS ester coupling, isothiocyanate conjugation, or reductive amination with biomolecules, while the ketone provides a secondary functional group for orthogonal derivatization. This dual functionality in a single building block reduces the number of synthetic steps required for constructing bifunctional probes compared to sequential single-functional-group approaches.

Application
Selection Property
Validation Focus
Intramolecular cyclization for fused heterocycles
1,2-Ortho amino-ketone architecture
Ortho-fused bicyclic scaffold construction
Chiral scaffold for preorganized PNA analogues
(1R,2S) cis stereochemical configuration
PNA backbone preorganization and target binding
Aminocyclohexyl ether ion channel modulator precursors
Cis amino-ketone precursor stereochemistry
Stereochemical control in ether pharmacophore synthesis
Aqueous bioconjugation and probe synthesis
Hydrochloride salt and dual amine/ketone functionality
Aqueous solubility and orthogonal derivatization
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